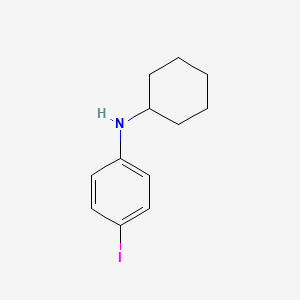
N-cyclohexyl-4-iodoaniline
Vue d'ensemble
Description
N-cyclohexyl-4-iodoaniline is a compound that contains 31 bonds in total, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) . It consists of 30 atoms: 16 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 1 Iodine atom .
Synthesis Analysis
The synthesis of anilines like N-cyclohexyl-4-iodoaniline involves various reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The hydrogenation of 1-iodo-4-nitrobenzene serves as a model reaction to assess the catalytic performance of prepared catalysts .Molecular Structure Analysis
N-cyclohexyl-4-iodoaniline has a complex molecular structure with multiple bonds, rotatable bonds, aromatic bonds, and a secondary amine . It contains a total of 30 atoms, including Hydrogen, Carbon, Nitrogen, and Iodine .Chemical Reactions Analysis
The chemical reactions of N-cyclohexyl-4-iodoaniline involve various processes such as palladium-catalyzed amination of aryl halides . The hydrogenation of 1-iodo-4-nitrobenzene is a model reaction used to assess the catalytic performance of prepared catalysts .Physical And Chemical Properties Analysis
N-cyclohexyl-4-iodoaniline shares similar physical and chemical properties with open-chain secondary halides . It contains a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) .Applications De Recherche Scientifique
Aromatization Reactions
N-cyclohexyl-4-iodoaniline and related compounds have been studied in aromatization reactions. Hegde, Kassim, and Kennedy (2001) explored the regioselective iodination and aromatization of 2-cyclohexenones and corresponding N-alkyl-1,3-cyclohexadien-1-amines, yielding N-alkyl-2-iodoanilines upon reaction with iodine and sodium alkoxide (Hegde, Kassim, & Kennedy, 2001).
Synthesis of Iodoindoles
Yue, Yao, and Larock (2006) demonstrated the synthesis of 3-iodoindoles by coupling terminal acetylenes with N,N-dialkyl-o-iodoanilines using a Pd/Cu catalyst, followed by electrophilic cyclization (Yue, Yao, & Larock, 2006).
Photochemistry of Haloanilines
Freccero, Fagnoni, and Albini (2003) investigated the photochemistry of 4-haloanilines, including 4-iodoanilines, in different solvents. They characterized the reactions proceeding from the triplet state and analyzed homolytic and heterolytic fragmentation paths (Freccero, Fagnoni, & Albini, 2003).
Synthesis of Antitumor Compounds
McCarroll et al. (2007) researched the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which involved the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides (McCarroll et al., 2007).
Palladium-Catalyzed Cyclocarbonylation
Larksarp and Alper (2000) explored the palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes to produce 4(3H)-quinazolinone derivatives (Larksarp & Alper, 2000).
Nickel-Catalyzed Cyclization
Korivi and Cheng (2006) developed an efficient nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones, resulting in quinoline derivatives (Korivi & Cheng, 2006).
Mécanisme D'action
Mode of Action
It can be speculated that the iodine atom in the compound might be involved in halogen bonding, a type of non-covalent interaction . This could influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or structure.
Biochemical Pathways
Given its structure, it might be involved in reactions that occur at the benzylic position, which are important for synthesis problems .
Pharmacokinetics
The presence of the iodine atom might influence its pharmacokinetic properties, as iodine is a heavy atom that can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution .
Action Environment
The action, efficacy, and stability of N-cyclohexyl-4-iodoaniline can be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s ionization state, which can influence its interactions with targets. Additionally, the presence of other molecules or ions in the environment can also affect the compound’s action .
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclohexyl-4-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEFYUXRLVWOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-iodoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



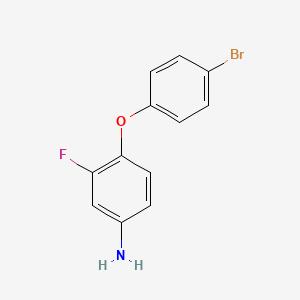
![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)

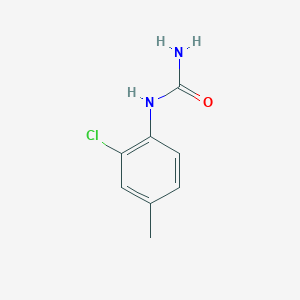
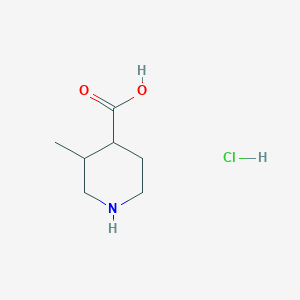
![5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3076082.png)
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3076091.png)
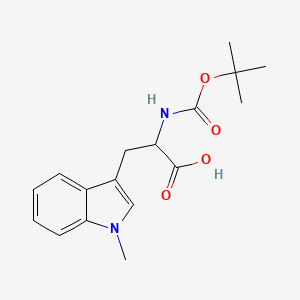
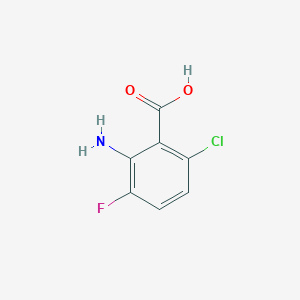
amine](/img/structure/B3076121.png)
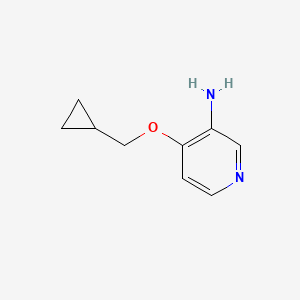
![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)
![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)
![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)